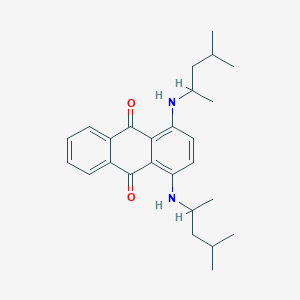
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-, also known as AQ-21, is a synthetic compound that belongs to the family of anthraquinone derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. It has been shown to induce apoptosis in cancer cells and to suppress tumor growth in animal models.
生化和生理效应
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is its versatility and potential applications in various fields of research. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, its use can be limited by its toxicity and potential side effects, which need to be carefully monitored.
未来方向
There are several future directions for the research and development of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-. One potential application is in the development of new therapeutic agents for the treatment of cancer and other diseases. It could also be used as a catalyst for organic reactions and in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- and its potential applications in various fields of research.
Conclusion
In conclusion, Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is a synthetic compound that has been extensively studied in scientific research due to its unique properties and potential applications. It can be synthesized through a multi-step process and has been used as a fluorescent probe, catalyst, and potential therapeutic agent. Its mechanism of action is not fully understood, but it has been shown to have a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, its toxicity and potential side effects need to be carefully monitored. There are several future directions for the research and development of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-, including the development of new therapeutic agents and materials.
合成方法
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- can be synthesized through a multi-step process that involves the reaction of anthraquinone with 1,3-dimethylbutylamine. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires careful control of the reaction conditions, including temperature, pressure, and reaction time. The final product is obtained through a purification process that involves recrystallization and chromatography.
科学研究应用
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- has been extensively studied in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. It has been used as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for the treatment of cancer and other diseases.
属性
CAS 编号 |
19720-42-4 |
|---|---|
产品名称 |
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- |
分子式 |
C26H34N2O2 |
分子量 |
406.6 g/mol |
IUPAC 名称 |
1,4-bis(4-methylpentan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O2/c1-15(2)13-17(5)27-21-11-12-22(28-18(6)14-16(3)4)24-23(21)25(29)19-9-7-8-10-20(19)26(24)30/h7-12,15-18,27-28H,13-14H2,1-6H3 |
InChI 键 |
LOIONYUPSGYWKG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NC1=C2C(=C(C=C1)NC(C)CC(C)C)C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
CC(C)CC(C)NC1=C2C(=C(C=C1)NC(C)CC(C)C)C(=O)C3=CC=CC=C3C2=O |
其他 CAS 编号 |
19720-42-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
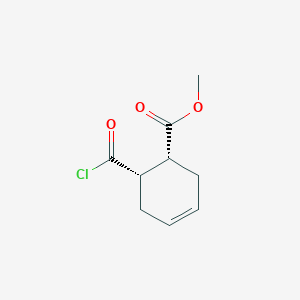
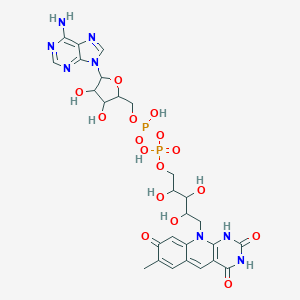
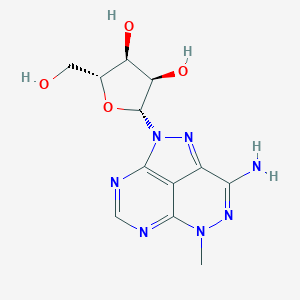
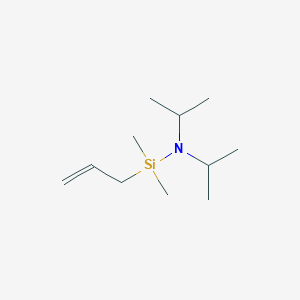
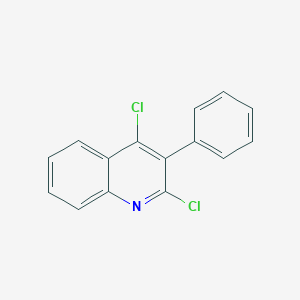
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
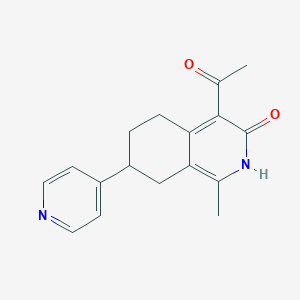
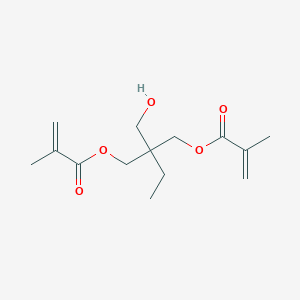
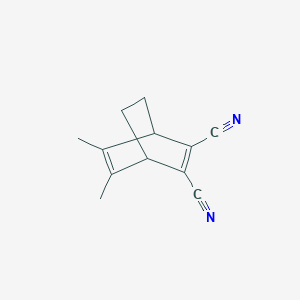
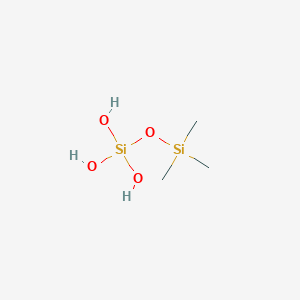
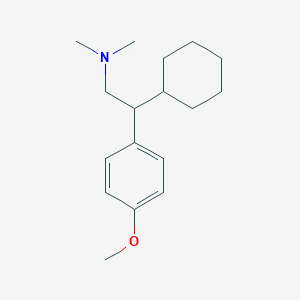
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)
